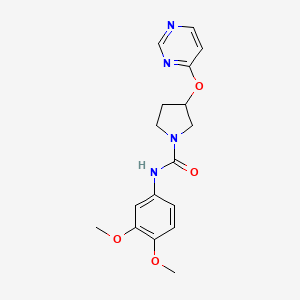
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, also referred to as “Pyridin-4-yloxy-Piperidine-1-Carboxamide”, is a synthetic compound with a wide range of applications in the scientific community. It is a synthetic compound composed of a piperidine ring, a pyridin-4-yloxy substituent, and a phenylethyl substituent. It is a highly versatile compound that has been used in various scientific fields, such as medicinal chemistry, organic synthesis, and drug discovery.
科学的研究の応用
Pyridin-4-yloxy-Piperidine-1-Carboxamide has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and nucleic acids. It has also been used in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents. Additionally, it has been used in the synthesis of a variety of natural products, such as terpenes and alkaloids.
作用機序
The mechanism of action of Pyridin-4-yloxy-Piperidine-1-Carboxamide is not fully understood. However, it is believed that it may act as a nucleophilic catalyst, which can facilitate the formation of covalent bonds between molecules. Additionally, it is believed that it may act as an inhibitor, which can prevent the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
Pyridin-4-yloxy-Piperidine-1-Carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and antineoplastic properties. Additionally, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins.
実験室実験の利点と制限
Pyridin-4-yloxy-Piperidine-1-Carboxamide has several advantages and limitations for lab experiments. One of the advantages of using Pyridin-4-yloxy-Piperidine-1-Carboxamide is its high solubility in a variety of solvents. This allows for easy manipulation and handling of the compound in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time without significant degradation. One of the limitations of using Pyridin-4-yloxy-Piperidine-1-Carboxamide is its high cost. This can make it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future applications for Pyridin-4-yloxy-Piperidine-1-Carboxamide. One potential application is in the development of new drugs for the treatment of various diseases. Additionally, it could be used in the synthesis of novel compounds for use in organic synthesis. Additionally, it could be used in the development of new catalysts for use in chemical reactions. Finally, it could be used in the development of new materials for use in various fields, such as electronics and biotechnology.
合成法
Pyridin-4-yloxy-Piperidine-1-Carboxamide can be synthesized through a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Suzuki reaction. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, an α-diketone, and an aromatic amine. This reaction produces a pyridin-4-yloxy-piperidine-1-carboxamide. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde, an amine, and a carbonyl compound. This reaction produces a pyridin-4-yloxy-piperidine-1-carboxamide. The Suzuki reaction is a cross-coupling reaction that involves the coupling of a boronic acid and an aryl halide. This reaction produces a pyridin-4-yloxy-piperidine-1-carboxamide.
特性
IUPAC Name |
N-(2-phenylethyl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-19(21-13-8-16-5-2-1-3-6-16)22-14-4-7-18(15-22)24-17-9-11-20-12-10-17/h1-3,5-6,9-12,18H,4,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQCZWNRRIAHTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NCCC2=CC=CC=C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenethyl-3-(pyridin-4-yloxy)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)sulfanyl]-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6427480.png)
![1-methyl-3-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}-1H-indazole](/img/structure/B6427485.png)
![2-(2-fluorophenoxy)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}propan-1-one](/img/structure/B6427487.png)
![2-(4-fluorophenoxy)-N-[2-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)ethyl]acetamide](/img/structure/B6427504.png)
![N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6427506.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-1-benzofuran-2-carboxamide](/img/structure/B6427521.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-3-(trifluoromethyl)benzamide](/img/structure/B6427527.png)
![N-[5-hydroxy-3-(thiophen-3-yl)pentyl]-9H-xanthene-9-carboxamide](/img/structure/B6427533.png)
![4-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427534.png)

![4-{[1-(3,5-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6427551.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B6427561.png)
![1-{3-[(5-fluoropyrimidin-2-yl)oxy]piperidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B6427565.png)
![5-bromo-2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B6427568.png)